N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C14H9F9N4OS and its molecular weight is 452.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives play a significant role in promoting organic transformations . The compound’s interaction with its targets likely influences various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
Given its role in promoting organic transformations , it can be inferred that the compound likely induces significant molecular and cellular changes.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels. Furthermore, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N4OS/c1-27-10(14(21,22)23)25-26-11(27)29-5-9(28)24-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-4H,5H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVZQRUBFZIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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